rac-methyl (2R,3R)-3-(methoxymethyl)oxolane-2-carboxylate, cis
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Description
Rac-methyl (2R,3R)-3-(methoxymethyl)oxolane-2-carboxylate, cis is a useful research compound. Its molecular formula is C8H14O4 and its molecular weight is 174.196. The purity is usually 95%.
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Biological Activity
rac-Methyl (2R,3R)-3-(methoxymethyl)oxolane-2-carboxylate, cis, is a chiral compound characterized by its oxolane ring and a methoxymethyl group. This compound has garnered attention in the pharmaceutical and biochemical fields due to its potential biological activities and applications in drug development.
- Chemical Formula : C8H14O4
- Molecular Weight : 174.19 g/mol
- CAS Number : 1909286-86-7
The structure of this compound includes a five-membered oxolane ring, contributing to its unique chemical reactivity and biological interactions.
The biological activity of this compound, is primarily attributed to its ability to interact with various molecular targets. The compound may act as an inhibitor or modulator of specific enzymes and receptors involved in metabolic pathways. The exact mechanism can vary based on the biological system being studied.
Enzymatic Interactions
Research indicates that rac-methyl (2R,3R)-3-(methoxymethyl)oxolane-2-carboxylate can influence enzymatic activities. For instance, studies have shown its potential as a substrate or inhibitor for certain lipases and other hydrolases, which are crucial in metabolic processes.
Pharmacological Effects
- Anti-inflammatory Activity : Preliminary studies suggest that this compound may exhibit anti-inflammatory properties by modulating pathways associated with inflammatory responses.
- Neuroprotective Effects : There are indications that it may have neuroprotective qualities, potentially useful in treating neurodegenerative diseases.
- Antioxidant Properties : The compound has been evaluated for its ability to scavenge free radicals, suggesting a role in reducing oxidative stress.
Case Studies and Research Findings
Several studies have investigated the biological activity of rac-methyl (2R,3R)-3-(methoxymethyl)oxolane-2-carboxylate:
- Study on Lipase Interaction :
- Neuroprotective Study :
- Antioxidant Activity Assessment :
Comparative Analysis with Similar Compounds
The biological activities of rac-methyl (2R,3R)-3-(methoxymethyl)oxolane-2-carboxylate were compared with other chiral compounds:
Compound Name | Biological Activity | Mechanism |
---|---|---|
rac-(2R,3S)-3-methyloxolane-2-carboxylic acid | Moderate anti-inflammatory | Enzyme inhibition |
rac-(1R,2S)-1-(tert-butoxycarbonylamino)-2-vinylcyclopropanecarboxylate | Anticancer properties | Receptor modulation |
cis,rac-(2R,3S)-3-Methylpiperidine-2-carboxylic Acid Hydrochloride | Neuroprotective effects | Neurotransmitter modulation |
Properties
IUPAC Name |
methyl (2S,3S)-3-(methoxymethyl)oxolane-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O4/c1-10-5-6-3-4-12-7(6)8(9)11-2/h6-7H,3-5H2,1-2H3/t6-,7-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPSYNBHIRWDZBZ-BQBZGAKWSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1CCOC1C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC[C@@H]1CCO[C@@H]1C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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